molecular formula C24H29N3O2 B604333 N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide CAS No. 1158781-22-6

N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B604333
CAS No.: 1158781-22-6
M. Wt: 391.5g/mol
InChI Key: HDGCGMWHXJRXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Phenyl Group: The acetylated piperazine is coupled with a phenyl group through a nucleophilic substitution reaction.

    Formation of Cyclopentanecarboxamide: The final step involves the formation of the cyclopentanecarboxamide moiety by reacting the intermediate with cyclopentanecarboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Biochemistry: Researchers explore its effects on biochemical pathways and cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

Uniqueness

N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide is unique due to its combination of a piperazine ring, phenyl group, and cyclopentanecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1158781-22-6

Molecular Formula

C24H29N3O2

Molecular Weight

391.5g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C24H29N3O2/c1-19(28)26-15-17-27(18-16-26)22-11-9-21(10-12-22)25-23(29)24(13-5-6-14-24)20-7-3-2-4-8-20/h2-4,7-12H,5-6,13-18H2,1H3,(H,25,29)

InChI Key

HDGCGMWHXJRXOK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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